molecular formula C14H21BO2S B6173389 2-[(benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1971085-82-1

2-[(benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6173389
CAS No.: 1971085-82-1
M. Wt: 264.2
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Description

2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C14H21BO2S and a molecular weight of 264.19 g/mol . This compound is characterized by the presence of a benzylsulfanyl group attached to a dioxaborolane ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzyl mercaptan with a suitable boronic ester precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile compound with applications in several fields:

Mechanism of Action

The mechanism of action of 2-[(benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. The benzylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further react to form more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane: Similar structure but with a phenylmethyl group instead of a benzylsulfanyl group.

Uniqueness

This structural feature differentiates it from other boronic acid derivatives and enhances its versatility in organic synthesis .

Properties

CAS No.

1971085-82-1

Molecular Formula

C14H21BO2S

Molecular Weight

264.2

Purity

95

Origin of Product

United States

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